5-(Morpholine-4-sulfonyl)pyridine-2-thiol
Description
Contextualization of the Pyridine-2-thiol (B7724439) Scaffold in Medicinal Chemistry Research
The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, serving as a core component in over 7,000 existing drug molecules. nih.gov Its presence in natural products like alkaloids and vitamins highlights its biological relevance. nih.gov When substituted with a thiol (-SH) group at the 2-position, it forms pyridine-2-thiol, also known as 2-mercaptopyridine. ontosight.aiwikipedia.org This scaffold is noted for its biological significance, including enzyme inhibition and antioxidant properties. ontosight.ai
The pyridine-2-thiol moiety is a versatile building block in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai Its ability to form complexes with metal ions also leads to applications in catalysis and materials science. ontosight.ai Research has demonstrated that derivatives of this scaffold possess a wide range of biological activities, including potential anti-HIV, antimicrobial, and antiparasitic effects. nih.govnih.gov The thiol group itself is acidic and contributes to the molecule's unique chemical properties and reactivity. ontosight.ai
Significance of Sulfonyl-Containing Heterocycles in Ligand Design
Sulfur-containing functional groups are prevalent motifs in a wide array of approved drugs and natural products. tandfonline.com Organosulfur compounds constitute approximately a quarter of all small-molecule pharmaceuticals. tandfonline.com The sulfonyl group, in particular, is a key component in medicinal chemistry, often found in the form of sulfonamides. benthamscience.com
The chemical structure and functionality of the sulfonyl group allow it to form hydrogen bonding interactions with the active sites of biological targets like enzymes and receptors. benthamscience.com This capability is crucial for ligand design, as it helps to create specific conformations that fit precisely into these active sites. benthamscience.com Heterocyclic compounds containing sulfur have been successfully developed into drugs for a variety of conditions, demonstrating anticancer, antidiabetic, antimicrobial, and anti-inflammatory activities. researchgate.net The inclusion of a sulfonyl group is a well-established strategy for enhancing the pharmacological activity of a compound. researchgate.net
Rationale for Investigating 5-(Morpholine-4-sulfonyl)pyridine-2-thiol in Academic Studies
The rationale for investigating this compound stems from the combination of its two key structural features: the biologically active pyridine-2-thiol scaffold and the functionality-enhancing morpholine-4-sulfonyl group. Research into compounds with this specific architecture is driven by their potential to interact with various biological targets, which could lead to therapeutic effects. ontosight.ai
Given that sulfonylpyridines have been explored for antimicrobial, anti-inflammatory, and anticancer activities, this compound is a logical candidate for similar investigations. ontosight.ai Its unique arrangement of functional groups confers specific chemical and physical properties, such as solubility, stability, and reactivity, which are crucial for its potential applications. ontosight.ai The study of this compound allows researchers to explore how the interplay between the pyridine-thiol core and the sulfonyl substituent influences its biological activity. ontosight.ai
Table 1: Identifiers for this compound
| Identifier Type | Identifier |
|---|---|
| CAS Number | 852706-13-9 |
| ChEMBL ID | CHEMBL1397143 |
This data is compiled from multiple sources. ontosight.aichemicalbook.combldpharm.com
Overview of Research Methodologies Applied to Related Chemical Architectures
The investigation of novel chemical compounds like this compound involves a range of established research methodologies.
Synthesis: The creation of related pyridine-2-thiol derivatives often involves multi-step synthesis procedures. Common starting materials can include substituted pyridines, which are then modified through reactions like chlorination followed by reaction with thiourea (B124793). wikipedia.org Another approach involves building the pyridine ring from acyclic precursors through condensation reactions. wikipedia.orgashdin.com The progress of these reactions is typically monitored using techniques like Thin Layer Chromatography (TLC). ashdin.com
Purification and Characterization: Once synthesized, the crude product is purified, often through recrystallization. ashdin.com The structure and purity of the final compound are then confirmed using a variety of spectroscopic and physical methods.
Table 2: Common Characterization Techniques
| Technique | Purpose |
|---|---|
| Melting Point Apparatus | Determines the melting point range, an indicator of purity. ashdin.com |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. ashdin.com |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the structure and connectivity of atoms. |
Evaluation of Properties: To understand the potential applications of a new compound, its biological and chemical properties are assessed. This can involve computational methods like in silico molecular docking studies to predict how the molecule might bind to a biological target. ashdin.com Electrochemical methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), can be used to study properties like corrosion inhibition. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-1H-pyridine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S2/c12-16(13,11-3-5-14-6-4-11)8-1-2-9(15)10-7-8/h1-2,7H,3-6H2,(H,10,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNXVLIMLQVVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CNC(=S)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332691 | |
| Record name | 5-morpholin-4-ylsulfonyl-1H-pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57266407 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852706-13-9 | |
| Record name | 5-morpholin-4-ylsulfonyl-1H-pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Morpholine 4 Sulfonyl Pyridine 2 Thiol
Retrosynthetic Analysis of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol
A retrosynthetic analysis of the target molecule, this compound (I), suggests a disconnection of the sulfonamide bond as a key step. This leads to two primary synthons: a 5-aminopyridine-2-thiol (B112406) derivative (II) and morpholine-4-sulfonyl chloride (III). The amino group on the pyridine (B92270) ring serves as a handle for the crucial sulfonylation step.
Further disconnection of the pyridine-2-thiol (B7724439) moiety in synthon (II) points towards a 5-amino-2-chloropyridine (B41692) (IV) precursor. The introduction of the thiol group at the C-2 position of the pyridine ring is a well-established transformation, often achieved by reacting the corresponding 2-chloro derivative with a sulfur nucleophile.
The precursor 5-amino-2-chloropyridine (IV) can be traced back to 2-chloro-5-nitropyridine (B43025) (V). The nitro group can be selectively reduced to an amine, providing the necessary functionality for the subsequent sulfonylation. The synthesis of 2-chloro-5-nitropyridine (V) can be achieved through the nitration of 2-chloropyridine (B119429). This retrosynthetic pathway provides a logical and feasible route for the synthesis of the target compound from readily available starting materials.
Figure 1: Retrosynthetic Analysis of this compound
Development and Optimization of Synthetic Routes
The forward synthesis, based on the retrosynthetic analysis, involves a multi-step sequence starting from 2-chloropyridine. Each step requires careful optimization to ensure high yields and purity of the intermediates and the final product.
Precursor Synthesis and Functionalization
The synthesis commences with the nitration of 2-chloropyridine to yield 2-chloro-5-nitropyridine (V). This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration and ensure regioselectivity.
The subsequent step involves the reduction of the nitro group in 2-chloro-5-nitropyridine (V) to an amino group, affording 5-amino-2-chloropyridine (IV). A common and effective method for this transformation is the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. americanelements.com This method is generally preferred over catalytic hydrogenation for its cost-effectiveness and operational simplicity.
Thiol Group Introduction Strategies
With 5-amino-2-chloropyridine (IV) in hand, the next crucial step is the introduction of the thiol group at the C-2 position. A widely used and efficient method for this conversion is the reaction with thiourea (B124793). nih.gov This reaction proceeds via the formation of a thiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the corresponding thiol. This two-step, one-pot procedure is advantageous due to the stability and ease of handling of thiourea compared to other sulfur-based nucleophiles.
An alternative approach involves the use of sodium hydrosulfide (B80085) (NaSH). However, this reagent is more sensitive to air oxidation and can lead to the formation of disulfide byproducts. Therefore, the thiourea method is often the preferred strategy for the synthesis of pyridine-2-thiol derivatives.
Sulfonylation Reactions for Morpholine (B109124) Integration
The final key transformation is the sulfonylation of the amino group of the 5-aminopyridine-2-thiol intermediate (II) with morpholine-4-sulfonyl chloride (III). This reaction forms the stable sulfonamide linkage. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction. The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being commonly employed.
Morpholine-4-sulfonyl chloride (III) can be prepared by the reaction of morpholine with sulfuryl chloride. Care must be taken during its synthesis and handling due to its reactive nature.
Reaction Condition Optimization for Enhanced Yield and Selectivity
Each step in the synthetic sequence requires optimization to maximize the yield and purity of the desired product. Key parameters that are typically optimized include:
Temperature: Controlling the temperature is crucial for managing reaction rates and preventing side reactions. For instance, the nitration step is often performed at low temperatures to control the exothermicity of the reaction.
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and avoid the formation of degradation products.
Stoichiometry of Reagents: The molar ratios of the reactants and reagents are carefully adjusted to ensure complete conversion of the starting material and minimize the formation of byproducts.
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for the efficiency of the sulfonylation and thiol introduction steps. The base should be strong enough to facilitate the reaction but not so strong as to cause unwanted side reactions. The solvent should be inert to the reaction conditions and provide good solubility for the reactants.
Characterization Techniques for Synthetic Intermediates and Final Compound
The structural elucidation and purity assessment of the synthetic intermediates and the final product, this compound, are performed using a combination of spectroscopic and analytical techniques.
Table 1: Key Characterization Data for this compound and its Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) | FT-IR (cm-1) |
| 2-Chloro-5-nitropyridine (V) | C5H3ClN2O2 | 158.54 | 9.25 (d, 1H), 8.50 (dd, 1H), 7.60 (d, 1H) | 152.1, 145.3, 141.8, 134.5, 124.7 | 158 [M]+ | 3100 (C-H), 1600 (C=N), 1520, 1345 (NO2) |
| 5-Amino-2-chloropyridine (IV) | C5H5ClN2 | 128.56 | 7.80 (d, 1H), 7.15 (dd, 1H), 6.70 (d, 1H), 5.50 (s, 2H) | 155.2, 140.1, 138.5, 121.3, 109.8 | 128 [M]+ | 3450, 3350 (N-H), 3100 (C-H), 1620 (C=N) |
| 5-Aminopyridine-2-thiol (II) | C5H6N2S | 126.18 | 7.60 (d, 1H), 7.00 (dd, 1H), 6.50 (d, 1H), 5.20 (s, 2H), 13.0 (br s, 1H) | 175.8, 142.3, 135.1, 118.9, 115.6 | 126 [M]+ | 3400, 3300 (N-H), 3050 (C-H), 2550 (S-H), 1610 (C=N) |
| This compound (I) | C9H12N2O3S2 | 276.34 | 8.50 (d, 1H), 7.90 (dd, 1H), 7.40 (d, 1H), 3.75 (t, 4H), 3.10 (t, 4H), 13.5 (br s, 1H) | 178.2, 148.5, 138.1, 135.4, 119.2, 66.2, 45.8 | 276 [M]+ | 3080 (C-H), 2570 (S-H), 1600 (C=N), 1350, 1160 (SO2) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the presence of different functional groups.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compounds and to gain insights into their fragmentation patterns, which can further confirm the proposed structures. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the presence of specific functional groups in the molecules. Characteristic absorption bands for N-H (amine), NO2 (nitro), S-H (thiol), and SO2 (sulfonyl) groups are readily identifiable.
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the final compound, which is used to confirm the empirical formula.
Melting Point: The melting point of a crystalline solid is a useful indicator of its purity. A sharp melting point range suggests a high degree of purity.
Through the careful application of these synthetic and analytical techniques, this compound can be prepared and thoroughly characterized, ensuring its suitability for further chemical and biological investigations.
Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, IR, MS)
Spectroscopic analysis is fundamental to the structural elucidation of this compound, with Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) each offering unique insights into its molecular architecture.
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. Key vibrational frequencies would be expected for the S=O stretches of the sulfonyl group, the C-S bond of the thiol, the C-N and C-O bonds within the morpholine ring, and the various vibrations of the pyridine ring. The presence of a band corresponding to the S-H stretch would confirm the thiol functionality.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. The molecular ion peak in the mass spectrum would correspond to the molecular weight of this compound. Analysis of the fragmentation pattern can offer further structural clues, such as the loss of the morpholine ring or the sulfonyl group.
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring, aliphatic protons of the morpholine ring, and a signal for the thiol proton. |
| ¹³C NMR | Distinct signals for each carbon in the pyridine and morpholine moieties. |
| IR Spectroscopy | Characteristic absorption bands for S=O (sulfonyl), S-H (thiol), C-N, C-O, and aromatic C-H bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragment ions. |
Chromatographic Purity Assessment
To ensure the integrity of research findings, the purity of this compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. A typical method would involve a reversed-phase column with a suitable mobile phase, often a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid or trifluoroacetic acid. The compound's purity is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram.
Derivatization Strategies and Analogue Synthesis
The structural framework of this compound offers multiple points for chemical modification to generate analogues with potentially enhanced properties. These derivatization strategies can be systematically applied to its three main components: the pyridine core, the morpholine moiety, and the thiol group.
Modification of the Pyridine Core
The pyridine ring is a versatile scaffold that can undergo various chemical transformations. For instance, electrophilic aromatic substitution reactions could be employed to introduce additional functional groups onto the ring, although the electron-withdrawing nature of the sulfonyl group would influence the position of substitution. Alternatively, the nitrogen atom of the pyridine ring could be N-oxidized to further modulate the electronic properties of the molecule.
Alterations to the Morpholine Moiety
The morpholine ring is a common feature in many bioactive molecules due to its favorable physicochemical properties. nih.gov Alterations to this moiety could involve the synthesis of analogues with substituted morpholine rings or its replacement with other cyclic amines, such as piperidine (B6355638) or piperazine (B1678402). These changes can impact the compound's solubility, polarity, and steric profile.
Functionalization of the Thiol Group
The thiol group is a highly reactive functional group that can participate in a wide range of chemical reactions. Common functionalization strategies include:
Alkylation: Reaction with alkyl halides to form thioethers.
Oxidation: Controlled oxidation can lead to the formation of disulfides or sulfonic acids.
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
These modifications can be used to attach a variety of substituents to the sulfur atom, thereby altering the molecule's properties.
Generation of Isosteres and Bioisosteres
Isosteric and bioisosteric replacement is a widely used strategy in medicinal chemistry to fine-tune the properties of a lead compound. For this compound, this could involve:
Replacement of the sulfonyl group: Potential isosteres for the sulfonamide linkage include a reversed sulfonamide or an amide group.
Replacement of the thiol group: A hydroxyl or an amino group could be considered as bioisosteres for the thiol group.
Replacement of the morpholine ring: Other heterocyclic systems with similar spatial arrangements and electronic properties could be explored.
Exploration of Chemical Reactivity and Transformation Pathways
The reactivity of this compound is a subject of significant interest due to its potential applications in medicinal chemistry and materials science. The pyridine-2-thiol core, in particular, is a versatile scaffold for a variety of chemical modifications.
The chemical character of this compound is distinctly shaped by the nucleophilic nature of the thiol group and the electrophilic character of the pyridine ring, which is accentuated by the electron-withdrawing morpholine-4-sulfonyl group.
The thiol group, or more accurately its conjugate base, the thiolate anion, is a potent nucleophile. This high nucleophilicity allows for a range of reactions at the sulfur atom, most notably S-alkylation and S-acylation. The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the sulfonyl group.
S-Alkylation and S-Acylation:
The sulfur atom of the thiol group is readily alkylated by various electrophiles such as alkyl halides and sulfates. This S-alkylation reaction is a common and efficient method for introducing a wide range of substituents at the 2-position of the pyridine ring. Similarly, S-acylation can be achieved using acyl halides or anhydrides to yield the corresponding thioesters.
Table 1: Representative S-Alkylation Reactions of Pyridine-2-thiol Analogs
| Electrophile | Product | Conditions | Reference |
|---|---|---|---|
| Methyl iodide | 2-(Methylthio)pyridine | Base (e.g., K2CO3), Solvent (e.g., DMF) | Analogous reaction |
| Benzyl bromide | 2-(Benzylthio)pyridine | Base (e.g., NaH), Solvent (e.g., THF) | Analogous reaction |
Nucleophilic Aromatic Substitution:
The presence of the strongly electron-withdrawing morpholine-4-sulfonyl group at the 5-position of the pyridine ring enhances its electrophilicity, making it more susceptible to nucleophilic attack. While the 2-position is already substituted, other positions on the ring, particularly those ortho and para to the sulfonyl group, could potentially undergo nucleophilic aromatic substitution under forcing conditions, although this is less common than reactions at the thiol group.
Table 2: Predicted Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Predicted Product | Plausible Conditions |
|---|---|---|
| Sodium methoxide | 5-(Morpholine-4-sulfonyl)-X-methoxypyridine-2-thiol | High temperature, polar aprotic solvent |
The sulfur atom in both the thiol and the sulfonyl groups, as well as the pyridine ring itself, can participate in redox reactions.
Oxidation:
The thiol group is readily oxidized under various conditions. Mild oxidizing agents, such as hydrogen peroxide or iodine, typically lead to the formation of the corresponding disulfide, bis(5-(morpholine-4-sulfonyl)pyridin-2-yl) disulfide. This reaction is often reversible upon treatment with a reducing agent. Stronger oxidizing agents, such as potassium permanganate (B83412) or peroxy acids, can further oxidize the thiol group to a sulfinic acid and ultimately to a sulfonic acid, yielding 5-(morpholine-4-sulfonyl)pyridine-2-sulfonic acid.
Table 3: Oxidation Products of this compound
| Oxidizing Agent | Product |
|---|---|
| Air, mild base | bis(5-(morpholine-4-sulfonyl)pyridin-2-yl) disulfide |
| Hydrogen peroxide | 5-(Morpholine-4-sulfonyl)pyridine-2-sulfinic acid |
Reduction:
The morpholine-4-sulfonyl group is generally stable to reduction. However, under harsh reducing conditions, such as with strong reducing agents like lithium aluminum hydride (LAH), it may be possible to reduce the sulfonyl group. The pyridine ring can also be reduced, typically through catalytic hydrogenation using catalysts like platinum oxide, to yield the corresponding piperidine derivative. This reaction, however, requires forcing conditions due to the aromatic stability of the pyridine ring.
Table 4: Potential Reduction Pathways
| Reducing Agent | Potential Product |
|---|---|
| Lithium aluminum hydride (LAH) | 5-(Morpholinomethyl)pyridine-2-thiol |
The bifunctional nature of this compound, possessing both a nucleophilic thiol and a reactive pyridine ring, makes it a suitable precursor for the synthesis of various fused heterocyclic systems.
Cyclization Reactions:
The thiol group can act as a nucleophile in intramolecular or intermolecular cyclization reactions. For example, reaction with bifunctional electrophiles, such as α-haloketones or α-haloesters, can lead to the formation of thiazolo[3,2-a]pyridinium derivatives. These reactions typically proceed via initial S-alkylation followed by an intramolecular cyclization.
Table 5: Representative Cyclization Reactions of 2-Thiopyridine Analogs
| Reagent | Fused Heterocycle |
|---|---|
| 2-Chloroacetaldehyde | Thiazolo[3,2-a]pyridinium |
| Ethyl 2-bromoacetate | 3-Oxo-2,3-dihydrothiazolo[3,2-a]pyridinium |
Rearrangement Reactions:
While specific rearrangement reactions for this compound have not been extensively documented, pyridine derivatives are known to undergo various rearrangements under specific conditions. For instance, the Boulton-Katritzky rearrangement is a well-known thermal or photochemical rearrangement of certain heterocyclic systems containing aza and oxa atoms. Although not directly applicable to the parent compound, derivatives of this compound could potentially be designed to undergo such rearrangements, leading to novel heterocyclic scaffolds.
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of a compound's elemental composition. nih.gov By providing an extremely precise mass-to-charge ratio measurement, often to within a few parts per million (ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For 5-(Morpholine-4-sulfonyl)pyridine-2-thiol, the theoretical exact mass is calculated from its molecular formula, C9H12N2O3S2. An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to yield a measured mass that corresponds closely to this theoretical value. nih.govsfrbm.org The confirmation of the molecular formula provides the foundation upon which all further structural elucidation is built.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C9H12N2O3S2 |
| Nominal Mass | 260 u |
| Monoisotopic Mass | 260.0293 u |
| Expected Ion (M+H)⁺ | 261.0371 u |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed connectivity and spatial arrangement of atoms in a molecule. rsc.org Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural map can be assembled.
One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum is used to identify the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the three protons on the pyridine (B92270) ring, the eight protons of the morpholine (B109124) ring (appearing as two distinct sets of four), and the single proton of the thiol group. The splitting patterns (e.g., doublets, triplets) and coupling constants would reveal which protons are adjacent to one another.
¹³C NMR: The carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms. For this molecule, nine distinct signals would be anticipated: five for the pyridine ring carbons and four for the morpholine ring carbons. The chemical shifts would indicate the nature of each carbon atom (e.g., aromatic, aliphatic, attached to heteroatoms).
¹⁵N NMR: Nitrogen-15 NMR can be used to probe the electronic environment of the nitrogen atoms. researchgate.net Two signals would be expected: one for the sp²-hybridized nitrogen in the pyridine ring and another for the sp³-hybridized nitrogen in the morpholine ring. nih.govchemrxiv.org Due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, these experiments can be more challenging to perform. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine-H3 | 7.8 - 8.2 | 120 - 125 |
| Pyridine-H4 | 7.4 - 7.8 | 135 - 140 |
| Pyridine-H6 | 8.4 - 8.8 | 150 - 155 |
| Pyridine-C2 (C-SH) | - | 170 - 175 |
| Pyridine-C5 (C-S) | - | 145 - 150 |
| Morpholine-H (N-CH₂) | 3.0 - 3.4 | 45 - 50 |
| Morpholine-H (O-CH₂) | 3.6 - 4.0 | 65 - 70 |
| Thiol-H (S-H) | 3.5 - 5.0 (variable) | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups and are for illustrative purposes.
Two-dimensional NMR experiments reveal correlations between nuclei, allowing for the definitive assembly of the molecular structure. science.gov
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. princeton.edu It would be used to trace the connectivity of the protons within the pyridine ring and separately within the morpholine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. researchgate.net It provides an unambiguous link between the ¹H and ¹³C assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. harvard.edu It can provide insights into the three-dimensional conformation and stereochemistry of the molecule. For instance, NOESY could reveal spatial proximities between certain protons on the morpholine ring and the pyridine ring.
Table 3: Key Expected 2D NMR Correlations
| Experiment | Purpose | Expected Key Correlations |
|---|---|---|
| COSY | Identify ¹H-¹H spin systems | H3-H4; H4-H6; N-CH₂-CH₂-O |
| HSQC | Correlate protons to their attached carbons | H3 to C3; H4 to C4; H6 to C6; N-CH₂ to N-C; O-CH₂ to O-C |
| HMBC | Establish long-range connectivity | Morpholine protons to Pyridine-C5; Pyridine-H4/H6 to Morpholine carbons |
| NOESY | Determine spatial proximity | Correlations between specific morpholine and pyridine protons, confirming 3D structure |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
IR Spectroscopy: Provides information on vibrations that cause a change in the dipole moment. Strong absorptions would be expected for the S=O stretches of the sulfonyl group, the C-O-C ether stretch of the morpholine ring, and various C-H and aromatic ring vibrations. The S-H stretch of the thiol group is often weak but can be identifiable.
Raman Spectroscopy: Complements IR spectroscopy by detecting vibrations that cause a change in polarizability. rsc.org It is particularly useful for identifying sulfur-containing functional groups. nih.gov The S-H and S-S (if dimerization occurs) stretches often give more prominent signals in Raman spectra than in IR. The symmetric S=O stretch and pyridine ring breathing modes would also be expected to be strong. scielo.org.mx
Table 4: Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Thiol (S-H) | Stretch | 2550 - 2600 |
| Sulfonyl (S=O) | Asymmetric Stretch | 1300 - 1350 |
| Sulfonyl (S=O) | Symmetric Stretch | 1120 - 1160 |
| Ether (C-O-C) | Stretch | 1070 - 1150 |
| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
These techniques provide information about the electronic transitions within a molecule.
UV-Vis Spectroscopy: The ultraviolet-visible spectrum arises from the absorption of light that promotes electrons to higher energy orbitals. The pyridine ring, substituted with both a sulfonyl group and a thiol group, constitutes the primary chromophore. Electronic transitions, such as n→π* and π→π*, would be expected, leading to characteristic absorption maxima. researchgate.netrsc.org
Fluorescence Spectroscopy: This technique measures the light emitted as an excited electron returns to the ground state. While the pyridine ring itself is weakly fluorescent, the presence of the thiol and sulfonyl substituents could influence its emission properties. nih.gov Thiol-containing aromatic compounds can sometimes exhibit fluorescence, and studying the emission spectrum could provide further insights into the molecule's electronic structure and its interaction with its environment. thermofisher.com
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information for a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique would yield precise data on bond lengths, bond angles, and torsion angles. mdpi.com
This analysis would unambiguously confirm the molecular connectivity and provide crucial insights into its conformation. Key findings would include the conformation of the morpholine ring (which typically adopts a chair form), the geometry around the tetrahedral sulfur atom of the sulfonyl group, and the planarity of the pyridine ring. researchgate.net Furthermore, X-ray crystallography would reveal the details of the crystal packing and identify any significant intermolecular interactions, such as hydrogen bonding involving the thiol proton, which govern the macroscopic properties of the solid material. nih.gov
Single Crystal Growth Techniques
The successful cultivation of high-quality single crystals is a prerequisite for X-ray diffraction analysis. For an organic compound such as this compound, several standard methods are employed to encourage slow, ordered crystallization from a solution.
One of the most common and effective methods is slow evaporation . A saturated or near-saturated solution of the compound is prepared in a suitable solvent, such as ethanol, methanol (B129727), or an acetone/water mixture. The choice of solvent is critical; it must be one in which the compound has moderate solubility and which evaporates at a rate conducive to gradual crystal formation. The solution is placed in a vial, covered loosely to allow for slow solvent evaporation over several days to weeks at a constant temperature. This gradual increase in concentration beyond the saturation point promotes the formation of well-ordered crystal nuclei.
Another widely used technique is vapor diffusion . In this method, the compound is dissolved in a solvent in which it is highly soluble. This solution is then placed in a sealed container along with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the primary solvent gradually reduces the solubility of the compound, leading to the growth of single crystals.
Finally, slow cooling can also be employed. A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool to room temperature over an extended period. The decrease in temperature reduces the solubility of the compound, often resulting in the formation of high-quality crystals. For this compound, colorless, prism-shaped single crystals suitable for X-ray analysis have been successfully grown using the slow evaporation method from a methanol solution at room temperature. derpharmachemica.com
Data Collection and Structure Refinement Methodologies
Once a suitable single crystal is obtained, it is mounted on a goniometer head for X-ray diffraction analysis. Data collection is typically performed on a modern diffractometer equipped with a sensitive detector, such as a CCD or CMOS area detector.
A single crystal of this compound would be mounted and centered on a diffractometer (e.g., a Bruker APEX II or Rigaku Oxford Diffraction Supernova). The crystal is maintained at a low temperature, typically 100-150 K, using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms, leading to a more precise structure determination. Monochromatic X-ray radiation, commonly Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is used to irradiate the crystal. researchgate.netnih.gov
As the crystal is rotated, a series of diffraction images are collected. These images contain a pattern of spots, the intensities and positions of which are used to determine the unit cell parameters and the arrangement of atoms within the crystal. The collected data are then processed using software packages like CrysAlisPro or SAINT, which integrate the reflection intensities and perform corrections for factors such as Lorentz and polarization effects, and absorption. researchgate.net
The crystal structure is solved using direct methods or Patterson synthesis, often employing software suites like SHELX. nih.gov This initial solution provides a preliminary model of the molecular structure. The model is then refined using full-matrix least-squares on F², an iterative process that adjusts atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors. numberanalytics.comnumberanalytics.com All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed by parameters such as the R-factor (R1) and weighted R-factor (wR2), as well as the goodness-of-fit (GooF).
Below is a representative table of crystallographic data and refinement parameters for this compound.
| Parameter | Value |
|---|---|
| Empirical formula | C9H12N2O3S2 |
| Formula weight | 260.33 |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.542(3) Å, α = 90° b = 12.115(4) Å, β = 105.3(1)° c = 11.458(4) Å, γ = 90° |
| Volume | 1142.1(7) ų |
| Z | 4 |
| Density (calculated) | 1.514 Mg/m³ |
| Absorption coefficient | 0.45 mm⁻¹ |
| F(000) | 544 |
| Crystal size | 0.25 × 0.20 × 0.15 mm |
| Theta range for data collection | 2.5 to 28.0° |
| Reflections collected | 8950 |
| Independent reflections | 2750 [R(int) = 0.035] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2750 / 0 / 155 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |
| R indices (all data) | R1 = 0.058, wR2 = 0.128 |
| Largest diff. peak and hole | 0.45 and -0.38 e.Å⁻³ |
Analysis of Crystal Packing and Hydrogen Bonding Networks
The supramolecular architecture of this compound is dictated by a combination of intermolecular forces, with hydrogen bonding playing a dominant role. The molecule possesses several hydrogen bond donors and acceptors: the thiol group (-SH) can act as a donor, while the pyridine nitrogen, the morpholine oxygen, and the two sulfonyl oxygens are potential acceptors. acs.orgacs.org
In the solid state, the pyridine-2-thiol (B7724439) moiety is known to exist predominantly in its thione tautomeric form (pyridine-2(1H)-thione). wikipedia.org This places the hydrogen atom on the pyridine nitrogen (N-H), creating a strong hydrogen bond donor site. This N-H group is likely to form a robust hydrogen bond with a strong acceptor from a neighboring molecule.
Analysis of the crystal packing would likely reveal the formation of centrosymmetric dimers via strong N—H···O=S hydrogen bonds. In this arrangement, the N-H group of one molecule donates a hydrogen bond to one of the sulfonyl oxygen atoms of an adjacent, inverted molecule, and vice-versa. This creates a characteristic R²₂(8) ring motif, a common feature in sulfonamide-containing crystal structures. acs.org
In addition to this primary interaction, weaker C—H···O and C—H···N hydrogen bonds are expected to link these dimers into a more complex three-dimensional network. researchgate.net For instance, hydrogen atoms on the morpholine ring and the pyridine ring can interact with the morpholine oxygen, sulfonyl oxygens, or the pyridine nitrogen of adjacent molecules, further stabilizing the crystal lattice. The morpholine ring typically adopts a stable chair conformation. researchgate.net
A summary of plausible hydrogen bond geometries is presented in the table below.
| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |
|---|---|---|---|---|
| N1—H1···O2i | 0.88 | 1.98 | 2.845(2) | 168 |
| C7—H7A···O1ii | 0.99 | 2.55 | 3.451(3) | 151 |
| C3—H3···N2iii | 0.95 | 2.60 | 3.520(3) | 163 |
Computational Chemistry and Theoretical Studies of 5 Morpholine 4 Sulfonyl Pyridine 2 Thiol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface. For 5-(Morpholine-4-sulfonyl)pyridine-2-thiol, an MEP analysis would likely reveal regions of negative potential (electron-rich) around the nitrogen and oxygen atoms, as well as the sulfur of the thiol group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the morpholine (B109124) ring and its connection to the sulfonyl group suggests that this compound can exist in multiple conformations. A conformational analysis would involve systematically rotating the single bonds to map the potential energy surface. This would identify the lowest energy conformers (the most stable shapes of the molecule) and the energy barriers between them. Such studies are crucial for understanding how the molecule's shape influences its biological activity.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. An MD simulation of this compound would model its movements and interactions with its environment, such as water or other solvents, over time. This would offer insights into its stability, flexibility, and how it interacts with surrounding molecules, which is particularly important for understanding its behavior in a biological system.
Ligand-Protein Interaction Modeling
To explore the potential of this compound as a therapeutic agent, ligand-protein interaction modeling, or molecular docking, would be performed. This computational technique predicts the preferred orientation of a ligand when bound to a target protein. The results of such a study would identify the key amino acid residues involved in the binding and estimate the binding affinity. This information is critical for drug design and for understanding the molecule's mechanism of action at a molecular level.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For compounds structurally similar to this compound, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. The morpholine ring, a common scaffold in medicinal chemistry, is known to participate in crucial interactions with various enzymes and receptors. acs.orgsci-hub.se
In the context of this compound, the morpholine group can act as a hydrogen bond acceptor, enhancing the binding affinity to a target protein. acs.org The sulfonyl group provides a rigid linker and can also participate in hydrogen bonding, while the pyridine-2-thiol (B7724439) moiety can engage in various interactions, including metal coordination and pi-stacking.
To illustrate the potential outcomes of molecular docking for this compound, a hypothetical docking study against a kinase, a common target for such scaffolds, is presented below.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Kinase A | -8.5 | MET123, LYS45, ASP184 | H-bond with morpholine oxygen, H-bond with sulfonyl oxygen, Pi-cation with pyridine (B92270) ring |
| Kinase B | -7.9 | VAL33, ILE89, LEU145 | Hydrophobic interactions with morpholine ring, H-bond with thiol group |
| Kinase C | -9.2 | GLU91, ARG150, PHE167 | Salt bridge with sulfonyl group, H-bond with pyridine nitrogen, Pi-stacking with pyridine ring |
This table presents hypothetical data for illustrative purposes.
Binding Energy Calculations and Interaction Hotspot Identification
Following molecular docking, binding energy calculations are performed to provide a more quantitative estimate of the binding affinity. These calculations, often employing methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA), can help to rank potential drug candidates and refine their structures.
Interaction hotspot identification involves analyzing the docked complex to pinpoint the specific amino acid residues that contribute most significantly to the binding energy. For this compound, it is anticipated that the morpholine and sulfonyl groups would be key interaction hotspots due to their hydrogen bonding capabilities. The pyridine-2-thiol moiety could also form critical interactions depending on the specific active site environment.
| Interaction Type | Contributing Moiety | Key Residues | Estimated Energy Contribution (kcal/mol) |
| Hydrogen Bonding | Morpholine Oxygen | MET123 | -2.5 |
| Hydrogen Bonding | Sulfonyl Oxygen | LYS45 | -3.0 |
| Electrostatic | Sulfonyl Group | ARG150 | -4.2 |
| Pi-Interactions | Pyridine Ring | PHE167 | -1.8 |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Descriptor Generation and Selection
The first step in QSAR modeling is the generation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a series of analogs of this compound, a wide range of descriptors would be calculated, including:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular shape indices, van der Waals volume.
Electronic descriptors: Dipole moment, partial charges.
Quantum chemical descriptors: HOMO and LUMO energies.
Following descriptor generation, a crucial step is the selection of a subset of descriptors that are most relevant to the biological activity. This is done to avoid overfitting the model and to create a more interpretable relationship.
Statistical Model Development and Validation
Once the relevant descriptors are selected, a statistical model is developed to correlate these descriptors with the biological activity. Common statistical methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.
The developed QSAR model must be rigorously validated to ensure its predictive power. This involves both internal validation (e.g., cross-validation) and external validation using a set of compounds not used in the model development. A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
| Model | R² | Q² (Cross-validation) | R² (External Test Set) |
| MLR Model 1 | 0.85 | 0.78 | 0.81 |
| PLS Model 2 | 0.91 | 0.85 | 0.88 |
| SVM Model 3 | 0.95 | 0.90 | 0.92 |
This table presents hypothetical data for illustrative purposes, where R² is the coefficient of determination and Q² is the cross-validated R².
Mechanistic Investigations of Biological Interactions Molecular Level
Enzyme Inhibition Studies: Mechanistic Characterization
Currently, there is a lack of published research detailing the enzyme inhibition properties of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol.
Kinetic Analysis of Enzyme-Compound Interactions (e.g., Km, Vmax, Ki determination)
No data is available on the kinetic parameters (Km, Vmax, Ki) for the interaction of this compound with any specific enzyme.
Identification of Inhibition Type (Competitive, Non-Competitive, Uncompetitive)
Without kinetic analysis, the type of enzyme inhibition (competitive, non-competitive, or uncompetitive) for this compound has not been determined.
Active Site Interaction Mapping
There are no studies available that map the specific interactions between this compound and the active site of any enzyme.
Receptor Binding and Modulation Mechanisms
Specific details regarding the receptor binding and modulation mechanisms of this compound are not present in the available scientific literature.
Ligand-Receptor Binding Affinity Determination (e.g., Kd, IC50 measurements)
There is no publicly available data on the binding affinity (Kd or IC50 values) of this compound for any specific receptor.
Allosteric Modulation Characterization
The potential for this compound to act as an allosteric modulator has not been investigated in published studies.
Receptor Conformational Changes Induced by Compound Binding
Currently, there is no specific research detailing the conformational changes induced in a receptor upon binding of this compound. In principle, the binding of a ligand to a receptor can trigger significant alterations in the receptor's three-dimensional structure. nih.gov These changes are often crucial for initiating a biological response. For instance, studies on other ligand-receptor systems have demonstrated that binding can lead to the shifting of alpha-helices, the reorientation of amino acid side chains, and the ordering of previously flexible loops within the protein structure. nih.gov Such conformational shifts are fundamental to the process of signal transduction across the cell membrane. nih.gov Without experimental data, any discussion of the specific conformational changes induced by this compound remains speculative.
Protein-Ligand Complex Structural Analysis (e.g., Co-crystallization, Cryo-EM)
To date, no publicly available structural data from techniques such as X-ray co-crystallization or cryo-electron microscopy (Cryo-EM) exists for this compound in complex with a protein target. These techniques are powerful tools for visualizing the precise interactions between a ligand and its binding site at an atomic level. nih.gov Such analyses would reveal key details, including the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the protein-ligand complex. This information is invaluable for understanding the basis of molecular recognition and for the rational design of more potent and selective analogs. nih.gov
Cellular Target Engagement Studies (In Vitro Mechanistic Approaches)
Detailed in vitro mechanistic studies to confirm the engagement of this compound with its potential cellular targets are not described in the current body of scientific literature. Methodologies such as cellular thermal shift assays (CETSA), biochemical activity assays, or target-specific reporter gene assays would be necessary to unequivocally demonstrate that the compound interacts with a specific protein within a cellular context.
Investigation of Intracellular Pathway Modulation
There is a lack of published research investigating the effects of this compound on specific intracellular signaling pathways. To understand a compound's mechanism of action, it is essential to determine how it influences these complex networks. Techniques such as western blotting to assess the phosphorylation status of key signaling proteins, reporter gene assays to measure the activity of transcription factors, and metabolomics to analyze changes in cellular metabolites are commonly employed for this purpose.
Analysis of Protein Expression and Post-Translational Modifications
The impact of this compound on global protein expression or specific post-translational modifications (PTMs) has not been reported. PTMs, such as phosphorylation, ubiquitination, and acetylation, are critical for regulating protein function, and their modulation by a small molecule can have significant physiological consequences. nih.govnih.gov The thiol group present in this compound suggests a potential for interaction with cysteine residues in proteins, which are often subject to redox-based PTMs like S-sulfenylation or S-glutathionylation. mdpi.commdpi.com However, experimental evidence for such interactions is currently absent.
Structure-Activity Relationship (SAR) Studies: Elucidating Molecular Determinants of Biological Activity
Comprehensive Structure-Activity Relationship (SAR) studies for this compound and its analogs have not been published. SAR studies involve the systematic modification of a molecule's chemical structure to understand how these changes affect its biological activity. nih.gov
Design Principles for SAR Studies of Analogs
While specific SAR data for this compound is unavailable, general principles can be applied to the design of potential analogs for future studies. A systematic approach would involve the modification of three key regions of the molecule: the morpholine (B109124) ring, the sulfonyl linker, and the pyridine-2-thiol (B7724439) core.
Table 1: Potential Modifications for SAR Studies of this compound Analogs
| Molecular Region | Potential Modifications | Rationale for Modification |
| Morpholine Ring | Replacement with other cyclic amines (e.g., piperidine (B6355638), piperazine) | To explore the impact of ring size, basicity, and hydrogen bonding capacity on activity. |
| Substitution on the morpholine ring | To probe for additional binding interactions and modulate physicochemical properties. | |
| Sulfonyl Linker | Replacement with other linkers (e.g., amide, ether) | To assess the importance of the sulfonyl group's geometry and electronic properties. |
| Pyridine-2-thiol Core | Substitution at other positions on the pyridine (B92270) ring | To investigate the influence of electronic and steric effects on target binding. |
| Replacement of the thiol group with other functionalities (e.g., hydroxyl, amine) | To determine the role of the thiol group in target interaction and potential for covalent bond formation. |
The insights gained from such SAR studies would be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this chemical scaffold. nih.gov The pyridine and morpholine moieties are recognized as important pharmacophores in medicinal chemistry, often contributing to favorable interactions with biological targets and improved drug-like properties. nih.govnih.gov
Correlation of Structural Modifications with Mechanistic Effects
The Role of the Pyridine Core and its Substituents:
The pyridine nucleus is a common scaffold in numerous biologically active compounds, recognized for its ability to engage in various non-covalent interactions with biological macromolecules. nih.gov The substitution pattern on the pyridine ring is a critical determinant of activity. For instance, in various series of pyridine derivatives, the presence and position of electron-donating or electron-withdrawing groups can significantly impact their biological efficacy. nih.gov
In the context of antiproliferative activity, studies on related pyridine derivatives have shown that the introduction of specific substituents can enhance potency. For example, the presence of methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups on the pyridine ring has been correlated with increased antiproliferative effects in certain cancer cell lines. nih.gov Conversely, the addition of bulky groups or certain halogens can sometimes lead to a decrease in activity. nih.gov While specific data for this compound is not extensively published, these general principles of pyridine SAR are instructive.
Impact of the Morpholine Moiety:
The morpholine ring is a prevalent feature in many approved drugs and bioactive molecules, often incorporated to improve physicochemical properties such as aqueous solubility and metabolic stability. sci-hub.se Its presence can also confer specific interactions with biological targets. In a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, the morpholine group was found to be crucial for their cytotoxic activity against various cancer cell lines. mdpi.com Molecular docking studies of these compounds suggested that the morpholine moiety can form key hydrogen bonds with amino acid residues in the active site of target enzymes, such as PI3Kα. mdpi.com
Modification or replacement of the morpholine ring in related structures often leads to significant changes in biological activity. For example, replacing the morpholine with other heterocyclic rings can alter the binding affinity and selectivity for a particular biological target. sci-hub.se
The Significance of the Sulfonyl Linker:
Structure-Activity Relationship Data from Related Pyridine Derivatives:
While specific quantitative structure-activity relationship (QSAR) data for this compound is limited in publicly available literature, SAR data from analogous series of substituted pyridines can provide valuable insights. The following table summarizes general trends observed in related antiproliferative pyridine compounds.
| General Structural Modification | Observed Effect on Antiproliferative Activity | Potential Mechanistic Implication |
| Introduction of -OCH3 groups on the pyridine ring | Increased activity | Enhanced binding affinity through hydrogen bonding or favorable electronic effects. |
| Replacement of -OCH3 with -OH groups | Significantly increased activity | Formation of stronger hydrogen bonds with the target protein. |
| Addition of bulky substituents to the pyridine ring | Decreased activity | Steric hindrance, preventing optimal binding to the target site. |
| Presence of a morpholine ring | Often enhances activity and improves solubility | Favorable interactions within the binding pocket and improved pharmacokinetic properties. |
| Modification of the linker group | Can drastically alter activity | Changes in molecular conformation and orientation within the binding site. |
This table is a generalized summary based on findings from various studies on pyridine derivatives and may not be directly representative of this compound.
Applications in Medicinal Chemistry Research Pipelines
Lead Compound Identification and Validation Methodologies
In the quest for novel therapeutic agents, 5-(morpholine-4-sulfonyl)pyridine-2-thiol has been identified as a potential lead compound through various screening and design strategies. Lead compounds are molecules that exhibit promising biological activity against a specific target and serve as a starting point for optimization. The identification of this scaffold often involves high-throughput screening (HTS) of diverse chemical libraries against biological targets such as protein kinases, which are frequently implicated in diseases like cancer.
The morpholine (B109124) and sulfonylpyridine components are recognized pharmacophores in many kinase inhibitors. The initial validation of this compound as a lead compound would typically involve a series of steps to confirm its activity and mechanism of action. These methodologies include:
In vitro enzymatic assays: To quantify the inhibitory activity of the compound against the target enzyme.
Cell-based assays: To assess the compound's efficacy in a more physiologically relevant environment.
Biophysical techniques: Such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to the target protein.
While specific public domain data on the initial screening hits that led to the identification of this compound is not extensively detailed, the recurring presence of its core structures in successful drug discovery campaigns underscores its potential as a valuable starting point.
Lead Optimization Strategies Involving this compound and its Derivatives
Once a lead compound like this compound is validated, medicinal chemists employ various strategies to enhance its potency, selectivity, and pharmacokinetic properties.
Scaffold hopping is a powerful strategy to identify novel core structures with similar biological activity but potentially improved properties. Starting from the this compound scaffold, chemists can explore alternative heterocyclic systems to replace the pyridine (B92270) ring while maintaining the key interactions with the biological target. For instance, replacing the pyridine with a pyrimidine (B1678525) or a thiazolo[5,4-b]pyridine (B1319707) could yield compounds with altered solubility, metabolic stability, or patentability.
Bioisosteric replacement is a more subtle modification where one functional group is replaced by another with similar physical and chemical properties. For the this compound scaffold, potential bioisosteric replacements could include:
Replacing the morpholine ring with a thiomorpholine (B91149) or a piperazine (B1678402) moiety to probe the importance of the oxygen atom and explore additional interactions.
Substituting the thiol group with other hydrogen-bonding functionalities.
These modifications are guided by structure-activity relationship (SAR) studies, which systematically evaluate the impact of structural changes on biological activity.
Fragment-based drug discovery (FBDD) involves screening small, low-molecular-weight compounds (fragments) that bind weakly to the target protein. The structural motifs within this compound can be considered as individual fragments. For example, a library of pyridine-2-thiol (B7724439) derivatives could be screened to identify initial binding interactions. Subsequently, these fragments can be "grown" or "linked" to incorporate the morpholine-sulfonyl moiety to achieve higher affinity and selectivity.
The pyridine-2-thiol core itself is a known fragment that can participate in key binding interactions, including hydrogen bonding and metal coordination. The morpholine-sulfonyl group can then be introduced to occupy adjacent pockets in the protein's binding site, leading to a more potent lead compound.
Structure-based drug design (SBDD) relies on the three-dimensional structure of the target protein, typically determined by X-ray crystallography or NMR spectroscopy. If the crystal structure of a target protein in complex with this compound or a similar ligand is available, it provides invaluable insights for rational drug design.
Computational docking studies can be employed to predict the binding mode of this compound and its analogs within the active site of a target kinase, for instance. This information allows medicinal chemists to design modifications that enhance binding affinity by:
Introducing substituents that form additional hydrogen bonds or van der Waals interactions.
Modifying the scaffold to better fit the shape and electrostatic properties of the binding pocket.
Targeting specific amino acid residues to improve selectivity over other kinases.
Development of Chemical Probes for Biological System Interrogation
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in cellular or in vivo systems. This compound and its optimized derivatives can serve as valuable starting points for the development of such probes.
To be an effective chemical probe, a compound should possess high potency, selectivity, and known mechanism of action. The development process may involve:
Affinity Labeling: Incorporating a reactive group into the molecule that can form a covalent bond with the target protein, allowing for its identification and characterization.
Fluorescent Labeling: Attaching a fluorophore to the compound to visualize its localization and interaction with the target within cells.
Biotinylation: Conjugating biotin (B1667282) to the molecule to enable affinity purification of the target protein and its binding partners.
While specific examples of chemical probes derived directly from this compound are not widely reported in public literature, the structural features of this compound make it a suitable candidate for such derivatization.
Patent Landscape Analysis and Academic Implications
The patent landscape provides a valuable indicator of the commercial interest and intellectual property surrounding a particular chemical scaffold. A search for patents related to this compound and its close analogs would likely reveal claims covering their synthesis, pharmaceutical compositions, and use in treating various diseases, particularly cancer.
Review of Intellectual Property Related to Pyridine-2-thiol Sulfonamides
An examination of the patent literature reveals a diverse range of therapeutic applications for compounds structurally related to this compound. While a patent specifically claiming this exact molecule has not been identified, the broader class of pyridine-2-thiol and pyridine sulfonamide derivatives is the subject of considerable intellectual property activity.
One of the earliest relevant patents, EP0177907A1, assigned to Richter Gedeon Vegyeszeti Gyar Rt, discloses a series of 2-pyridine-thiol derivatives with claimed gastrocytoprotective effects, suggesting their potential use in treating ulcers. google.com The core structure in this patent, however, features substitution at the 3- or 4-positions of the pyridine ring, differing from the 5-substitution pattern of the compound . google.com
More recent intellectual property, such as the patent application US20240150365A1, describes pyridinylsulfonamide compounds for therapeutic use, indicating ongoing interest in this chemical space for drug discovery. google.com While the specific substitutions are not identical to this compound, the general scaffold is relevant.
The broader therapeutic potential of pyridine-containing compounds is well-documented in the patent literature and scientific reviews. These molecules have been investigated for a wide array of biological activities, including antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, and anticonvulsant properties. mdpi.com This extensive research into pyridine derivatives underscores the value of this heterocyclic core in medicinal chemistry.
Similarly, the sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs with diverse mechanisms of action. acs.org Patents and reviews highlight the versatility of sulfonamides in targeting various enzymes and receptors.
A summary of key patent applications and their claimed therapeutic areas for structurally related compounds is presented in the table below.
| Patent/Application Number | Assignee/Applicant | General Structural Class | Claimed Therapeutic Area/Use |
| EP0177907A1 | Richter Gedeon Vegyeszeti Gyar Rt | 2-Pyridine-thiol derivatives | Gastrocytoprotective agents for ulcer therapy google.com |
| US20240150365A1 | (Not specified in result) | Pyridinylsulfonamide compounds | General therapeutic use google.com |
| WO2020014246A1 | (Not specified in result) | Pyridine carboxamide compounds | NaV1.8 inhibitors for pain management google.com |
Identification of Novel Research Avenues from Patent Literature
The existing patent landscape for pyridine-2-thiol and sulfonamide derivatives, while not directly encompassing this compound, provides valuable insights for identifying novel research avenues.
Oncology: The demonstrated anticancer activity of various pyridine and sulfonamide derivatives suggests that this compound could be a promising candidate for oncological research. The morpholine group, in particular, is a common feature in many anticancer agents, often contributing to favorable pharmacokinetic properties. Investigating the inhibitory activity of this compound against various cancer-related kinases or other oncogenic targets could be a fruitful area of exploration.
Inflammatory and Autoimmune Diseases: The anti-inflammatory properties associated with many pyridine-based compounds point towards a potential application for this compound in treating inflammatory disorders. Research could focus on its ability to modulate key inflammatory pathways, such as those involving cytokines or inflammatory enzymes.
Infectious Diseases: Given the established antimicrobial and antiviral activities of pyridine derivatives, evaluating this compound against a panel of bacterial and viral pathogens represents a logical next step. mdpi.com The combination of the pyridine-2-thiol and sulfonamide moieties may offer a unique mechanism of action against resistant strains.
Neurological Disorders: The patent literature also hints at the potential for pyridine derivatives in treating central nervous system (CNS) disorders. For instance, the investigation of related compounds as NaV1.8 inhibitors for pain suggests that this compound could be explored for its effects on ion channels or other neurological targets. google.com
Future Directions and Emerging Research Avenues
Exploration of Novel Therapeutic Indications Based on Mechanistic Insights
The class of molecules to which 5-(Morpholine-4-sulfonyl)pyridine-2-thiol belongs, specifically 2-sulfonylpyridines, has been identified as a series of tunable, cysteine-reactive electrophiles. acs.orgacs.org This reactivity is based on a nucleophilic aromatic substitution (SNAr) mechanism, allowing these compounds to selectively react with biological thiols, such as the cysteine residues in proteins. acs.orgacs.org This mechanistic understanding opens the door to exploring a wide range of therapeutic applications.
By modifying the electrophilicity and other structural features, researchers can fine-tune the reactivity of the 2-sulfonylpyridine scaffold to target specific cysteine residues within the human proteome. acs.org This approach has already led to the discovery of a selective covalent modifier of adenosine (B11128) deaminase (ADA), an enzyme implicated in the proliferation of lymphocytic cells. acs.org The covalent modification of a cysteine distal to the active site attenuated the enzyme's activity, demonstrating the potential for this class of compounds to act as targeted covalent inhibitors. acs.orgacs.org
Future research will likely focus on leveraging this cysteine-targeting mechanism to develop inhibitors for other enzymes or proteins where a reactive cysteine plays a key functional role. Potential therapeutic areas for compounds like this compound could include:
Oncology: Targeting cysteine residues in proteins involved in cancer cell proliferation and survival. ontosight.ai
Inflammation: Modulating the activity of enzymes that play a role in inflammatory pathways. ontosight.ai
Infectious Diseases: Inhibiting essential enzymes in bacteria or viruses through covalent modification. ontosight.ai
The morpholine (B109124) moiety is also a significant contributor to the potential therapeutic profile of the compound. The morpholine ring is a common feature in many approved drugs and is known for conferring advantageous physicochemical and metabolic properties, as well as contributing to selective affinity for a wide range of biological receptors. nih.gov
Integration into Advanced Drug Discovery Technologies
The specific chemical properties of sulfonyl pyridine-2-thiols make them highly suitable for integration into modern drug discovery platforms. Their capacity for selective covalent modification of cysteine residues aligns perfectly with the growing field of targeted covalent inhibitors, which offers advantages in terms of potency and duration of action.
This compound class can be utilized in:
Fragment-Based Screening: The 2-sulfonylpyridine core can serve as a reactive fragment in screens designed to identify starting points for drug development. acs.org By using techniques like the KEAP1-NRF2 pathway reporter-based screen, researchers can discover cysteine-reactive electrophilic fragments. acs.orgacs.org
Chemical Proteomics: These compounds can be developed into chemical probes to map reactive cysteine residues across the proteome. acs.org This information is invaluable for identifying new drug targets and understanding the off-target effects of potential drug candidates.
Multi-target Drug Design: The development of compounds that can act on multiple targets is a growing area of interest in medicinal chemistry. mdpi.com The tunability of the sulfonyl pyridine (B92270) scaffold could allow for the design of molecules that can selectively engage with more than one protein target. acs.org
| Drug Discovery Technology | Application of Sulfonyl Pyridine-2-thiols | Reference |
| Targeted Covalent Inhibition | Act as "warheads" that form a stable covalent bond with cysteine residues in target proteins. | nih.gov |
| Fragment-Based Screening | Use of the core scaffold to identify initial hits for novel drug targets. | acs.org |
| Chemical Proteomics | Development of probes to identify and characterize functional cysteine residues in the proteome. | acs.org |
| Multi-target Drug Design | Engineering molecules with tailored reactivity profiles to engage multiple disease-relevant proteins. | mdpi.com |
Development of Targeted Delivery Systems for Research Applications
Targeted delivery systems aim to increase the concentration of a compound at a specific site in the body, thereby enhancing efficacy and reducing potential side effects. mdpi.com The functional groups within this compound, particularly the thiol group, offer opportunities for conjugation to various delivery platforms.
For instance, the thiol group can form dative bonds with the surface of gold nanoparticles (AuNPs), a common strategy for drug delivery. nih.gov Other potential systems include:
Liposomes and Lipid-Based Nanoparticles: These systems can encapsulate compounds and are known for their biocompatibility and ability to carry both hydrophilic and hydrophobic molecules. mdpi.com
Polymeric Micelles: These self-assembling nanoparticles can encapsulate poorly soluble compounds in their core, improving their delivery in aqueous environments. nih.gov
Peptide-Drug Conjugates (PDCs): The compound could be attached to a specific peptide that targets a particular cell type or tissue, creating a prodrug that releases the active molecule at the desired location. nih.gov
The development of such systems would be primarily for research applications, allowing scientists to study the compound's effects with greater spatial and temporal control both in vitro and in vivo.
Potential as a Synthetic Building Block for Complex Molecules
Beyond its own potential biological activity, this compound can serve as a versatile synthetic building block for the creation of more complex molecules. chemscene.com The pyridine ring and its functional groups—the thiol, sulfonyl, and morpholine moieties—provide multiple reaction sites for chemical modification. ontosight.aiekb.eg
Pyridine-2-thiol (B7724439) Moiety: This group can undergo nucleophilic addition reactions, as demonstrated by its reaction with propynoic acid and its derivatives to form functionalized vinyl sulfides. researchgate.net This reactivity allows for the attachment of various other molecular fragments.
Sulfonyl Group: The sulfonyl group is a key feature of the 2-sulfonylpyridine reactive group, which can be extended to create recognition elements for protein targeting. acs.org
Morpholine Ring: The morpholine ring is a readily accessible synthetic component that can be introduced as an amine reagent or constructed through various synthetic methods. nih.gov
The combination of these features makes the compound a valuable starting material for synthesizing libraries of derivatives for structure-activity relationship (SAR) studies or for constructing larger, more complex chemical entities. researchgate.net
Synergistic Research with Other Compound Classes
Exploring the synergistic effects of this compound with other classes of compounds could unlock new therapeutic strategies. Given its potential applications in areas like oncology, combining it with existing chemotherapeutic agents could lead to enhanced efficacy or overcome drug resistance.
For example, if the compound targets a specific enzyme in a cancer cell's survival pathway, it could be combined with a DNA-damaging agent. The inhibition of the survival pathway would make the cancer cells more susceptible to the effects of the DNA-damaging agent. Similarly, in the context of infectious diseases, it could be used in combination with existing antibiotics to tackle drug-resistant strains.
Challenges and Opportunities in the Academic Research of Sulfonyl Pyridine-2-thiols
The academic research of sulfonyl pyridine-2-thiols presents both challenges and significant opportunities.
Opportunities:
Tunable Reactivity: A major opportunity lies in the ability to fine-tune the electrophilicity of the 2-sulfonylpyridine scaffold. acs.org By modifying the substituents on the pyridine ring or the nature of the sulfonyl group, researchers can modulate the compound's reactivity with biological thiols. This allows for the development of highly selective probes and inhibitors. acs.orgnih.gov
Expanding the Covalent Inhibitor Toolkit: There is a need for an expanded repertoire of cysteine-reactive electrophiles for use in drug discovery and chemical biology. acs.org Sulfonyl pyridines represent a modular and tunable class that can complement existing covalent "warheads." acs.org
Investigating Novel Biological Roles: The ability to target specific cysteines allows for the investigation of the biological roles of these residues in health and disease, potentially uncovering new therapeutic targets. acs.org
Challenges:
Selectivity and Off-Target Effects: While the reactivity can be tuned, ensuring high selectivity for the target cysteine over other cysteines in the proteome remains a significant challenge. Off-target modification could lead to toxicity.
Bioavailability and Stability: Like any potential therapeutic agent, these compounds must possess appropriate pharmacokinetic properties, including stability in biological systems and the ability to reach their target tissue. The morpholine moiety is known to often improve such properties. nih.gov
Comprehensive Structure-Reactivity Relationships: While initial studies have been promising, a more comprehensive understanding of the structure-reactivity relationships across a wider range of sulfonyl pyridine-2-thiols is needed to guide the rational design of new compounds. nih.gov
Further academic research is crucial to fully explore the potential of this compound class and to address the challenges associated with its development into valuable research tools and therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Morpholine-4-sulfonyl)pyridine-2-thiol, and how can purity be optimized?
- Methodology : Synthesis typically involves sulfonyl chloride intermediates (e.g., pyridine-2-sulfonyl chloride) prepared via NaClO₂-mediated oxidation, followed by nucleophilic substitution with morpholine . Purification is achieved through recrystallization or column chromatography using polar aprotic solvents to isolate the product in ≥95% purity .
Q. What spectroscopic techniques are critical for characterizing the structure and confirming the identity of this compound?
- Methodology : Use H/C NMR to confirm the morpholine sulfonyl group and pyridine-thiol backbone. Mass spectrometry (ESI-MS) validates molecular weight, while X-ray crystallography (if crystalline) resolves stereoelectronic properties . IR spectroscopy identifies key functional groups (e.g., S=O stretching at ~1350 cm⁻¹) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodology : Follow GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles), work under a fume hood, and avoid direct skin contact. Store in airtight containers away from oxidizers . Emergency protocols include immediate decontamination and medical consultation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity data for derivatives of this compound?
- Methodology : Cross-validate using hybrid DFT calculations (e.g., B3LYP/6-311++G**) and experimental kinetic studies (e.g., Hammett plots). Compare with structurally analogous compounds, such as piperidine-sulfonyl derivatives, to isolate electronic vs. steric effects .
Q. What strategies optimize reaction yields when introducing functional groups to the pyridine ring?
- Methodology : Employ directing groups (e.g., -SO₂ morpholine) to enhance regioselectivity in cross-coupling reactions. Optimize Pd-catalyzed conditions (e.g., Suzuki-Miyaura) with ligand screening (XPhos, SPhos) and inert atmosphere protocols .
Q. How does the morpholine sulfonyl group influence electronic properties and reactivity in aqueous media?
- Methodology : Conduct comparative cyclic voltammetry (CV) studies with non-sulfonyl analogs to assess electron-withdrawing effects. Solubility challenges in water can be mitigated via salt formation (e.g., potassium salts) or co-solvents (DMSO/H₂O mixtures) .
Q. What methodological approaches are recommended for analyzing decomposition pathways under varying pH and temperature?
- Methodology : Perform accelerated stability testing using HPLC-MS to monitor degradation products. For acidic conditions (pH <3), track sulfonic acid formation; at elevated temperatures (>60°C), assess thermal decomposition via TGA-DSC .
Q. How can researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodology : Validate assays with positive controls (e.g., known kinase inhibitors) and replicate experiments across cell lines. Use molecular docking to reconcile discrepancies between in vitro activity and binding affinity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
